Cas no 2380333-97-9 ((1R,2R)-2-(Trifluoromethoxy)cyclohexan-1-amine)

(1R,2R)-2-(Trifluoromethoxy)cyclohexan-1-amine is a chiral cyclohexylamine derivative featuring a trifluoromethoxy substituent at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to its stereospecific configuration, which can influence biological activity and receptor binding. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable for drug design. Its rigid cyclohexane backbone provides conformational restraint, potentially improving selectivity in target interactions. The (1R,2R) enantiomer is particularly useful for studying structure-activity relationships in chiral environments. This amine serves as a versatile intermediate for synthesizing optically active compounds, offering advantages in asymmetric synthesis and medicinal chemistry applications.
(1R,2R)-2-(Trifluoromethoxy)cyclohexan-1-amine structure
2380333-97-9 structure
Product Name:(1R,2R)-2-(Trifluoromethoxy)cyclohexan-1-amine
CAS No:2380333-97-9
MF:C7H12F3NO
MW:183.171492576599
CID:6602787
PubChem ID:146155209
Update Time:2025-11-06

(1R,2R)-2-(Trifluoromethoxy)cyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2380333-97-9
    • EN300-6499264
    • TRANS-2-(TRIFLUOROMETHOXY)CYCLOHEXAN-1-AMINE
    • (1R,2R)-2-(Trifluoromethoxy)cyclohexan-1-amine
    • rac-(1R,2R)-2-(trifluoromethoxy)cyclohexan-1-amine
    • AT23505
    • Inchi: 1S/C7H12F3NO/c8-7(9,10)12-6-4-2-1-3-5(6)11/h5-6H,1-4,11H2/t5-,6-/m1/s1
    • InChI Key: WEFFRKRKZNBSLO-PHDIDXHHSA-N
    • SMILES: FC(O[C@@H]1CCCC[C@H]1N)(F)F

Computed Properties

  • Exact Mass: 183.08709849g/mol
  • Monoisotopic Mass: 183.08709849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 35.2Ų

(1R,2R)-2-(Trifluoromethoxy)cyclohexan-1-amine Pricemore >>

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Additional information on (1R,2R)-2-(Trifluoromethoxy)cyclohexan-1-amine

Comprehensive Overview of (1R,2R)-2-(Trifluoromethoxy)cyclohexan-1-amine (CAS No. 2380333-97-9)

The compound (1R,2R)-2-(Trifluoromethoxy)cyclohexan-1-amine (CAS No. 2380333-97-9) is a chiral cyclohexylamine derivative featuring a trifluoromethoxy group at the 2-position. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of both amine and trifluoromethoxy moieties makes it particularly valuable for designing compounds with enhanced metabolic stability and membrane permeability.

In recent years, the demand for fluorinated compounds like (1R,2R)-2-(Trifluoromethoxy)cyclohexan-1-amine has surged, driven by their applications in drug discovery. Researchers frequently search for "chiral amine synthesis" or "trifluoromethoxy group effects" to understand how such structural elements influence biological activity. The compound's stereospecific configuration (1R,2R) is crucial for its interactions with biological targets, making it a subject of interest in asymmetric catalysis and medicinal chemistry.

From a synthetic perspective, 2380333-97-9 is often explored in the context of "green chemistry" and "sustainable synthesis." The trifluoromethoxy group's electron-withdrawing properties can be leveraged to modulate the reactivity of adjacent functional groups, a topic frequently queried in academic forums. Its cyclohexane backbone also contributes to conformational rigidity, a feature highly sought after in the design of GPCR-targeting drugs and enzyme inhibitors.

The compound's physicochemical properties, such as its logP and hydrogen bonding capacity, are critical for researchers investigating "drug-likeness" and "ADME optimization." These metrics are often discussed in relation to bioavailability and blood-brain barrier penetration, key concerns in CNS drug development. Additionally, the trifluoromethoxy moiety's resistance to metabolic degradation aligns with current trends toward longer-acting therapeutics.

In material science, (1R,2R)-2-(Trifluoromethoxy)cyclohexan-1-amine has been studied for its potential in liquid crystal formulations and polymeric coatings, where its chiral center and fluorinated group could impart unique thermal and optical properties. Queries like "fluorinated cyclohexylamines in materials" reflect growing interdisciplinary interest. Its stability under various conditions also makes it a candidate for catalysis and ligand design in transition metal complexes.

Regulatory and safety profiles of CAS 2380333-97-9 are frequently scrutinized, with searches for "amine handling precautions" and "fluorinated compound stability" being common. While not classified as hazardous, proper storage under inert conditions is recommended to preserve its stereochemical integrity. The compound's hygroscopicity and sensitivity to racemization under acidic/basic conditions are additional considerations for laboratory use.

Looking ahead, (1R,2R)-2-(Trifluoromethoxy)cyclohexan-1-amine is poised to play a pivotal role in advancing precision medicine and targeted therapies. Its structural features align with emerging trends in fragment-based drug discovery and proteolysis-targeting chimeras (PROTACs). As synthetic methodologies evolve—particularly in flow chemistry and enzymatic resolution—this compound's accessibility and applicability are expected to expand significantly.

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